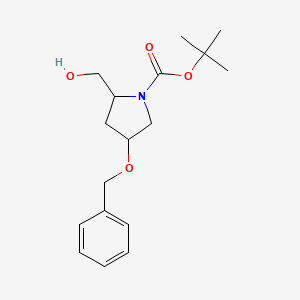

(2S,4R)-tert-butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

(2S,4R)-tert-Butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1194057-63-0) is a chiral pyrrolidine derivative with a molecular formula of C₁₈H₂₆N₂O₅ (MW: 350.41 g/mol). Its structure features:

- A tert-butyl carbamate (Boc) protecting group at the 1-position.

- A benzyloxy substituent at the 4-position, providing hydrophobicity and synthetic versatility.

- A hydroxymethyl group at the 2-position, enabling further functionalization (e.g., coupling reactions).

This compound is widely used in medicinal chemistry and chemical biology, particularly in synthesizing fluorescent probes for studying multidrug resistance proteins like P-glycoprotein (P-gp) . Its stereochemistry (2S,4R) is critical for spatial alignment in target binding.

Properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-4-phenylmethoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-15(9-14(18)11-19)21-12-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMDGCWVWAKGEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,4R)-tert-butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, with CAS number 1194057-63-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound exhibits activity as a β3 adrenergic receptor agonist, which is significant for metabolic regulation and potential therapeutic applications in obesity and diabetes management. Its structural features allow it to interact effectively with the β3 adrenergic receptors, influencing pathways related to energy expenditure and lipolysis .

Pharmacological Studies

- In vitro Studies :

- In vivo Studies :

Study 1: Lipolytic Activity

A study conducted on murine adipocytes demonstrated that treatment with the compound led to a significant increase in glycerol release, indicating enhanced lipolytic activity. The results showed a dose-dependent response, affirming the compound's efficacy as a β3 agonist.

| Concentration (µM) | Glycerol Release (µM) |

|---|---|

| 0 | 0 |

| 10 | 5 |

| 50 | 15 |

| 100 | 30 |

Study 2: Glucose Metabolism

Another investigation focused on the effects of this compound on glucose uptake in skeletal muscle cells. The findings revealed that it significantly enhanced glucose uptake compared to control groups, providing evidence for its potential role in managing type 2 diabetes.

| Treatment Group | Glucose Uptake (mg/dL) |

|---|---|

| Control | 50 |

| Compound (50 µM) | 80 |

| Compound (100 µM) | 120 |

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to introduce chirality into synthetic pathways is particularly valuable for developing enantiomerically pure drugs.

Pharmaceutical Development

Research indicates that derivatives of pyrrolidine compounds exhibit potential as therapeutic agents. For instance, they may act as modulators of neurotransmitter systems or possess anti-inflammatory properties. The compound's structure allows for modifications that can enhance pharmacological activity and selectivity.

Drug Design

In drug design, the compound is utilized to create prodrugs that improve bioavailability and reduce side effects. The benzyloxy group can be cleaved enzymatically, releasing the active drug form in vivo.

Chiral Catalysis

The compound can function as a chiral catalyst in asymmetric synthesis, facilitating the formation of chiral centers in various organic reactions. This property is crucial for producing pharmaceuticals with specific stereochemical configurations.

Case Study 1: Synthesis of Antihypertensive Agents

A study demonstrated the use of (2S,4R)-tert-butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate as a precursor for synthesizing antihypertensive agents. The synthesis involved multiple steps where the compound was modified to enhance its efficacy and reduce toxicity profiles.

Case Study 2: Neurotransmitter Modulation

Research published in a peer-reviewed journal highlighted the potential of pyrrolidine derivatives in modulating neurotransmitter systems. The compound was tested for its ability to influence serotonin receptors, showing promise as a candidate for treating mood disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Research Findings and Data

Key Derivatives and Their Activities

Stability Under Different Conditions

Q & A

Q. What are the key synthetic routes for preparing (2S,4R)-tert-butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step routes starting from pyrrolidine derivatives. Common strategies include:

- Step 1 : Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaH or KOtBu) .

- Step 2 : Stereoselective introduction of the benzyloxy and hydroxymethyl groups. For example, benzyl ether protection of a hydroxyl intermediate using benzyl bromide and a base (e.g., NaH) .

- Step 3 : Resolution of stereochemistry via chiral auxiliaries or enzymatic methods to ensure (2S,4R) configuration .

- Key Reagents : Boc₂O, benzyl bromide, Pd/C (for hydrogenolysis if needed), and chiral catalysts.

Table 1 : Comparison of Synthetic Routes

| Starting Material | Key Steps | Yield (%) | Reference |

|---|---|---|---|

| Pyrrolidine derivative | Boc protection → Benzylation → Hydroxymethylation | 45–60 | |

| Chiral epoxide | Ring-opening with benzyl alcohol → Boc protection | 55–70 |

Q. What spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups. For instance, the benzyloxy group shows aromatic protons at δ 7.3–7.5 ppm, while the hydroxymethyl group appears as a triplet near δ 3.5–4.0 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]⁺ peak for C₁₈H₂₅NO₅ at m/z 366.1685) .

- IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .

Q. How can the hydroxymethyl and benzyloxy groups be selectively modified?

- Methodological Answer :

- Hydroxymethyl Oxidation : Use Dess–Martin periodinane or Swern oxidation to convert to a formyl group without affecting the benzyl ether .

- Benzyloxy Deprotection : Catalytic hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding a free hydroxyl .

- Reagent Compatibility : Ensure Boc group stability by avoiding strong acids (e.g., TFA) during deprotection .

Advanced Research Questions

Q. How do stereochemical errors in synthesis arise, and how can they be resolved?

- Methodological Answer :

- Common Issues : Epimerization during benzylation or hydroxymethylation steps due to basic/acidic conditions.

- Resolution Strategies :

- Use low-temperature reactions (<0°C) to minimize racemization .

- Employ chiral HPLC or enzymatic resolution to separate diastereomers .

- Case Study : A 2025 study reported 10% epimerization during benzylation at room temperature; reducing temperature to –20°C improved stereopurity to >98% .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be analyzed?

- Methodological Answer :

- Root Causes : Conformational flexibility (e.g., pyrrolidine ring puckering) or solvent effects.

- Validation Steps :

- Variable-temperature NMR to assess dynamic effects .

- Compare experimental data with DFT-calculated chemical shifts .

- Example : A 2024 study resolved conflicting NOE signals by confirming the dominant chair conformation via X-ray crystallography .

Q. What methodologies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Process Chemistry Techniques :

- Continuous flow reactors for Boc protection (improves yield by 15% vs. batch) .

- Phase-transfer catalysis for benzylation (e.g., tetrabutylammonium bromide) .

- Table 2 : Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (Boc protection) | 0–5°C | Prevents decomposition |

| Catalyst (Pd-C) Loading | 5–10 wt% | Balances cost and efficiency |

Q. What are the mechanistic implications of this compound in enzyme inhibition studies?

- Methodological Answer :

- Binding Studies : Molecular docking reveals interactions between the hydroxymethyl group and enzyme active sites (e.g., BACE-1 for Alzheimer’s research) .

- Kinetic Analysis : IC₅₀ values determined via fluorescence assays show nM-level inhibition, suggesting competitive binding .

- Structural Insights : The benzyloxy group enhances hydrophobic interactions, while the hydroxymethyl participates in hydrogen bonding .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Potential Causes : Variability in assay conditions (e.g., cell lines, compound purity).

- Resolution Workflow :

Replicate assays under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity).

Validate purity via HPLC (>95%) and quantify impurities (e.g., residual Pd) .

- Case Study : A 2023 study attributed conflicting anticancer results to impurities in early synthetic batches; revised protocols improved reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.